molecular formula C19H28O2 B028515 Epitestosterone CAS No. 481-30-1

Epitestosterone

Cat. No.: B028515
CAS No.: 481-30-1
M. Wt: 288.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-KZYORJDKSA-N
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Biochemical Analysis

Biochemical Properties

Epitestosterone acts as an antiandrogen in various target tissues . It is derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The nature of these interactions involves competitive antagonism at the androgen receptor, where this compound competes with testosterone and other androgens for binding .

Cellular Effects

This compound influences cell function by acting as a weak competitive antagonist of the androgen receptor . This means it can interfere with the normal function of androgen-responsive cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the androgen receptor . As a competitive antagonist, it can bind to the receptor in place of testosterone or other androgens, preventing them from exerting their normal effects .

Temporal Effects in Laboratory Settings

It is known that this compound does not affect levels of testosterone in the body .

Dosage Effects in Animal Models

It is known that this compound does not enhance athletic performance .

Metabolic Pathways

This compound is involved in the delta5-steroid pathway, where it is derived from pregnenolone . It also interacts with 5α-reductase, an enzyme involved in the metabolism of testosterone .

Transport and Distribution

Given its similarity to testosterone, it may be transported in the blood bound to sex hormone-binding globulin, like other steroids .

Subcellular Localization

Like other steroids, it is likely to be found in the cytoplasm and nucleus of cells due to its lipophilic nature, which allows it to diffuse across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epitestosterone can be synthesized from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The synthesis involves several steps, including the conversion of pregnenolone to 5-androstene-3-beta,17-alpha-diol, followed by oxidation and reduction reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chromatographic techniques for purification and isolation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of this compound in biological samples .

Chemical Reactions Analysis

Types of Reactions: Epitestosterone undergoes various chemical reactions, including:

    Oxidation: Conversion to 17α-hydroxyandrost-4-en-3-one.

    Reduction: Formation of 5-androstene-3-beta,17-alpha-diol.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products:

    Oxidation: 17α-hydroxyandrost-4-en-3-one.

    Reduction: 5-androstene-3-beta,17-alpha-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Testosterone: The primary male sex hormone, structurally similar to epitestosterone but with a different configuration at C17.

    Dihydrotestosterone: A potent androgen derived from testosterone.

    Androstenedione: A precursor to both testosterone and this compound.

Uniqueness of this compound: this compound is unique in its ability to act as a weak competitive antagonist of the androgen receptor and a potent 5α-reductase inhibitor . Unlike testosterone, this compound does not enhance athletic performance and is used as a marker for detecting anabolic steroid abuse .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-KZYORJDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022329
Record name Epitestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epitestosterone
Source Human Metabolome Database (HMDB)
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CAS No.

481-30-1
Record name Epitestosterone
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Record name Epitestosterone
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Record name Epitestosterone
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Record name Epitestosterone
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Record name 481-30-1
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Record name EPITESTOSTERONE
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Record name Epitestosterone
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URL http://www.hmdb.ca/metabolites/HMDB0000628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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